1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones under acidic conditions. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using reagents like alkyl halides or Grignard reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying biological processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
1-(3-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
1-(4-Fluorobenzyl)piperazine
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-5-1-11(2-6-14)10-19-15-7-3-13(17(21)22)9-12(15)4-8-16(19)20/h1-3,5-7,9H,4,8,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSZKPAOGWZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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